molecular formula C28H35N3O5 B10982264 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]propanamide

3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]propanamide

Cat. No.: B10982264
M. Wt: 493.6 g/mol
InChI Key: XDLIYILRQVGQMW-UHFFFAOYSA-N
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Description

3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a piperidinoethoxy side chain further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]propanamide typically involves multiple steps:

    Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through a condensation reaction between an ortho-substituted benzaldehyde and an amine, followed by cyclization under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Piperidinoethoxy Side Chain: The piperidinoethoxy side chain is introduced through a nucleophilic substitution reaction. This involves reacting the benzazepine intermediate with a suitable piperidine derivative under basic conditions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction. This can be achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling of the carboxylic acid and amine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield hydroxylated derivatives, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying interactions with various biological targets. It can be used in assays to investigate its effects on enzymes, receptors, and other proteins.

Medicine

The compound’s structure suggests potential pharmacological properties, making it a candidate for drug discovery and development. It could be screened for activity against various diseases, including neurological disorders and cancers.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might also find applications in fields such as agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]propanamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or ion channels, where the compound binds to these targets and modulates their activity. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]propanamide stands out due to its unique combination of a benzazepine core with methoxy and piperidinoethoxy substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[3-(2-piperidin-1-ylethoxy)phenyl]propanamide

InChI

InChI=1S/C28H35N3O5/c1-34-25-17-21-9-13-31(28(33)19-22(21)18-26(25)35-2)14-10-27(32)29-23-7-6-8-24(20-23)36-16-15-30-11-4-3-5-12-30/h6-9,13,17-18,20H,3-5,10-12,14-16,19H2,1-2H3,(H,29,32)

InChI Key

XDLIYILRQVGQMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)NC3=CC(=CC=C3)OCCN4CCCCC4)OC

Origin of Product

United States

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